Aluminum,1,1-trifluoro-2,4-pentanedionato)-
Description
Properties
InChI |
InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLSXYCYWOAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15AlF9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14354-59-7 | |
| Record name | NSC177685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The general procedure includes dissolving aluminum chloride in an appropriate solvent, such as ethanol, and then adding 1,1,1-trifluoro-2,4-pentanedione. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of Aluminum,1,1-trifluoro-2,4-pentanedionato follows similar principles but on a larger scale. The process involves the use of high-purity aluminum salts and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Ligand Substitution Reactions
The trifluoroacetylacetonate (tfa⁻) ligands in Al(tfa)₃ can undergo substitution with stronger chelating agents or nucleophiles. This reactivity is critical in catalysis and material synthesis.
Key Findings:
-
Reactivity with Chelating Agents : Al(tfa)₃ reacts with β-diketones (e.g., acetylacetone) or fluorinated ligands (e.g., hexafluoroacetylacetone) to form mixed-ligand complexes . The electron-withdrawing nature of the CF₃ groups enhances ligand lability, facilitating substitution .
-
Transmetalation : In the presence of trimethylaluminum (AlMe₃), partial ligand exchange occurs, forming dimeric intermediates with bridging methyl groups .
Redox Reactions
Al(tfa)₃ participates in redox processes, particularly in catalytic systems involving oxidation or reduction.
Experimental Observations:
-
Oxidation Catalysis : Al(tfa)₃ acts as a Lewis acid catalyst in hydroboration reactions, enabling the reduction of carbonyls, imines, and alkynes . For example:
-
Electrochemical Stability : The complex exhibits moderate stability under oxidative conditions, with decomposition observed above 200°C .
Thermal Decomposition
Thermal degradation pathways of Al(tfa)₃ are critical for applications in chemical vapor deposition (CVD) and material coatings.
Thermal Data:
| Decomposition Pathway | Temperature Range (°C) | Products Formed | Reference |
|---|---|---|---|
| Sublimation | 96–130 | Gaseous Al(tfa)₃ | |
| Ligand Degradation | >200 | Al₂O₃, CO₂, CF₃-containing byproducts |
-
Kinetics : Sublimation enthalpy () ranges from 74.0 kJ/mol (373–403 K) to 113.4 kJ/mol (363–423 K), depending on the measurement method .
Case Studies:
-
Thin-Film Deposition : Used in CVD for aluminum oxide coatings, achieving high purity and uniformity at moderate temperatures .
-
Polymer Composites : Enhances thermal stability in poly(amic acid)-polyimide matrices for reflective coatings .
Reaction Mechanisms
The mechanism of Al(tfa)₃ in catalysis involves:
Scientific Research Applications
Chemical Properties and Structure
Aluminum trifluoroacetylacetonate has the molecular formula and is characterized by the presence of trifluoroacetylacetonate ligands. The compound exhibits a stable octahedral geometry around the aluminum center, which contributes to its reactivity and solubility in organic solvents.
Applications in Material Science
-
Precursor for Aluminum Oxide Films
- Al(TFA)₃ is utilized as a precursor for the deposition of aluminum oxide (Al₂O₃) films through chemical vapor deposition (CVD). This method is significant for producing thin films with high purity and uniformity, essential for electronic and optical applications. The films exhibit excellent dielectric properties and thermal stability, making them suitable for use in capacitors and insulators .
- Synthesis of Nanomaterials
- Superhydrophobic Coatings
Catalytic Applications
- Catalyst in Organic Reactions
- Environmental Applications
Biomedical Applications
- Drug Delivery Systems
- Toxicological Studies
Table: Summary of Applications
Mechanism of Action
The mechanism of action of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the coordination of the aluminum center with the trifluoro-2,4-pentanedione ligands. This coordination stabilizes the aluminum ion and enhances its reactivity. The compound can interact with other molecules through its aluminum center, facilitating various chemical reactions. The electron-withdrawing effect of the trifluoro groups also plays a role in modulating the reactivity of the compound .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthesis : The ligand (1,1,1-trifluoro-2,4-pentanedione) is synthesized via Claisen condensation of ethyl trifluoroacetate and acetone, yielding ~33% under optimized conditions .
- Spectroscopy: IR and NMR studies confirm the enolic tautomerism of the ligand, critical for chelation efficiency .
- Safety: Incompatible with oxidizing agents; standard organometallic handling protocols apply .
Biological Activity
Aluminum, 1,1-trifluoro-2,4-pentanedionato (also known as aluminum trifluoroacetylacetonate or Al(CF3-acac)3) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.
- Molecular Formula : C15H12AlF9O6
- Molecular Weight : 486.2193 g/mol
- IUPAC Name : Aluminum, tris(1,1,1-trifluoro-2,4-pentanedionato)-
The compound is notable for its trifluoromethyl groups, which can significantly influence its chemical reactivity and biological interactions.
Synthesis and Structural Analysis
Aluminum trifluoroacetylacetonate is synthesized through the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The resulting complex exhibits distinct structural properties that can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. The presence of the trifluoromethyl substituents enhances the stability and solubility of the compound in various solvents .
Antitumor Properties
Recent studies have investigated the antitumor effects of aluminum complexes, including those derived from trifluoromethyl-substituted acetylacetone ligands. For instance:
- Case Study : A series of metal complexes were evaluated against human cancer cell lines, revealing that aluminum complexes exhibited significant cytotoxicity. The IC50 values for these complexes were found in the micromolar range across various tumor types including colon (HCT-15), pancreatic (BxPC3), and breast cancer (MCF-7) cell lines .
| Complex | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| [Mn(LMes)2(H2O)2] | <0.5 | HCT-15 |
| [Cu(LCF3)2] | <0.8 | BxPC3 |
| [Co(LMes)] | <0.9 | MCF-7 |
These findings suggest that aluminum complexes can be more effective than traditional chemotherapeutic agents like cisplatin in certain contexts.
The proposed mechanism for the biological activity of aluminum trifluoroacetylacetonate involves:
- Interaction with Cellular Components : The complex may interact with cellular membranes or proteins, altering their function.
- Induction of Oxidative Stress : Some studies indicate that metal complexes can generate reactive oxygen species (ROS), leading to apoptosis in cancer cells .
In Vitro Studies
In vitro assays have demonstrated that aluminum trifluoroacetylacetonate can inhibit cell proliferation effectively. The compound's stability in physiological conditions was confirmed through UV-Vis spectroscopy over a 72-hour period .
Cytotoxicity Testing
Cytotoxicity was assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability:
- Results Summary : Most tested aluminum complexes showed significant antiproliferative activity compared to controls, with varying effectiveness depending on the specific ligand used.
Q & A
Q. What standards ensure reproducibility in reporting synthetic and analytical data for aluminum complexes?
- Best Practices :
- Synthetic Protocols : Detail solvent purity, reaction time, and inert atmosphere use.
- Analytical Metadata : Report NMR spectrometer frequency, IR resolution, and crystallographic R-factors.
- Data Sharing : Deposit raw spectra and crystallographic files in repositories like Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
